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Introduction
3-Chloropyridazine (C₄H₃ClN₂) is a heterocyclic aromatic compound that has garnered

significant attention in various scientific fields.[1] As a versatile building block, it is instrumental

in the synthesis of a wide array of more complex molecules, particularly in the realms of

pharmaceuticals and agrochemicals.[1] Its derivatives have been explored for their potential as

antimicrobial agents, enzyme inhibitors, and even in the development of advanced materials.[1]

The inherent biological activity of the pyridazine core, combined with the reactivity imparted by

the chlorine substituent, makes 3-chloropyridazine a molecule of considerable interest for

drug discovery.[1][2]

Theoretical and computational chemistry provides invaluable tools for elucidating the molecular

structure, electronic properties, and reactivity of compounds like 3-chloropyridazine. Methods

such as Density Functional Theory (DFT) allow for the precise calculation of geometric

parameters, vibrational frequencies, and electronic transitions, offering insights that

complement and guide experimental work. This guide provides a comprehensive overview of

the theoretical and computational studies of 3--chloropyridazine, presenting key data,

methodologies, and visualizations to aid researchers in their exploration of this important

scaffold.
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The theoretical analysis of 3-chloropyridazine and its derivatives predominantly relies on

quantum chemical calculations, with Density Functional Theory (DFT) being a widely used

method. A common approach involves the B3LYP functional with basis sets such as 6-31G(d),

6-311G(d,p), or 6-311++G(d,p) to optimize the molecular geometry and calculate various

properties.[3][4] For more accurate results, calculations can be performed considering the

molecule in both the gas phase and in different solvent environments.[5]

Experimental validation of the theoretical findings is crucial. Spectroscopic techniques are the

cornerstone of this process. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman

(FT-Raman) spectroscopies are employed to determine the vibrational modes of the molecule.

[3][4] UV-Visible spectroscopy is used to study the electronic transitions and determine the

absorption wavelengths.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy provides

information about the chemical environment of the hydrogen and carbon atoms.[3]

Below is a typical workflow for the computational analysis of 3-chloropyridazine.
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A typical computational workflow for 3-Chloropyridazine.

Molecular Geometry
The molecular structure of 3-chloropyridazine has been optimized using DFT calculations to

determine its most stable conformation. The pyridazine ring is planar, and the key geometric

parameters such as bond lengths and bond angles can be precisely calculated. While specific

experimental data for the parent 3-chloropyridazine is not readily available in the provided

search results, the following table presents theoretical values for a closely related compound,

4,5-dichloropyridazin-3(2H)-one, calculated at the B3LYP/6-31G(d,p) level, which can serve as

a reference.[6]

Parameter Bond Length (Å) Parameter Bond Angle (°)

C1-C1' 1.720 N2-N1-C4 116.51

C1-C2' 1.738 N1-N2-C1 122.15

N1-N2 1.338 N1-C4-C3 123.01

N1-C4 1.302 N2-C1-C2 116.78

C1-C2 1.401 C1-C2-C3 119.53

C2-C3 1.473 C2-C3-C4 119.53

C3-C4 1.367

Note: Data is for the monomer of 4,5-dichloropyridazin-3(2H)-one as a reference.[6]

Spectroscopic Properties
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding

the bonding within a molecule. Theoretical calculations can predict the vibrational frequencies

and intensities, which can then be compared with experimental FT-IR and FT-Raman spectra.

For the related molecule 3-chloro-6-methoxypyridazine, a detailed vibrational analysis has

been performed using DFT calculations.[3] The calculated frequencies are typically scaled to

correct for anharmonicity and the approximate nature of the theoretical method. The table

below summarizes some of the key vibrational modes and their corresponding frequencies.
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Wavenumber (cm⁻¹) (Scaled) Assignment

~3100-3000 C-H stretching

~1600-1400 C=C and C=N stretching

~1300-1200 In-plane C-H bending

~1100-1000 Ring breathing modes

~800-700 C-Cl stretching

Below 600 Ring deformation modes

Note: The data presented is a general representation based on studies of similar pyridazine

derivatives.[3]

UV-Visible spectral analysis of 3-chloro-6-methoxypyridazine dissolved in methanol shows

absorption bands in the 200-800 nm range, which are attributed to electronic transitions within

the molecule.[3]

Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy is

related to the ability to donate an electron, while the LUMO energy corresponds to the ability to

accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the

molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

For chlorodiazines, the selection of the appropriate LUMO or LUMO+1 is crucial for correlating

with their reactivity in nucleophilic substitutions.[8] In the case of 3-chloropyridazine, the

LUMO+1 orbital has a significant lobe on the C-Cl carbon, making it the relevant orbital for

nucleophilic attack.[8]

Quantum chemical parameters derived from HOMO and LUMO energies, such as

electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), further

quantify the reactivity of the molecule.[5][9]
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Parameter Formula Description

HOMO-LUMO Gap (ΔE) ELUMO - EHOMO
Indicates chemical reactivity

and stability.

Electronegativity (χ) -(ELUMO + EHOMO)/2

Measures the power of an

atom or group to attract

electrons.[7]

Chemical Hardness (η) (ELUMO - EHOMO)/2

A large HOMO-LUMO gap

corresponds to a hard

molecule.[9]

Chemical Softness (S) 1/(2η) The reciprocal of hardness.

Electrophilicity Index (ω) μ²/2η (where μ = -χ)
A high value indicates a good

electrophile.[7]

Natural Bond Orbital (NBO) and Molecular
Electrostatic Potential (MEP) Analyses
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and

charge delocalization.[4] For substituted pyridazines, NBO analysis can explain the formation

of hydrogen bonds and other interactions that stabilize the molecular structure.[3]

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge

distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and

electron-poor (electrophilic) regions.[10] For 3-chloropyridazine, the MEP map would likely

show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic

character, and positive potential (blue) around the hydrogen atoms and the carbon atom

attached to the chlorine, suggesting sites for nucleophilic attack.

Applications in Drug Development
3-Chloropyridazine is a valuable scaffold in medicinal chemistry.[1] Its derivatives have been

investigated for a range of therapeutic applications:
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Anticancer Agents: Pyridazine-based compounds have been developed as PARP-1

(Poly(ADP-ribose) polymerase-1) inhibitors.[2] PARP-1 is a key enzyme in DNA repair, and

its inhibition can lead to the death of cancer cells, especially in tumors with existing DNA

repair defects.[2]

Antimicrobial and Antiviral Activity: The 3-chloropyridazine core has been used to develop

novel therapeutic agents against infectious diseases.[1] Studies have shown its potential in

developing antiviral drugs, for instance, against the human rhinovirus.[1] Its effectiveness

against certain bacterial strains has also been demonstrated.[1]

The following diagram illustrates the role of PARP-1 inhibitors, a class of drugs for which 3-
chloropyridazine serves as a building block, in cancer therapy.
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Mechanism of PARP-1 inhibition in cancer therapy.
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Conclusion
Theoretical and computational studies provide a powerful lens through which to examine the

intricate details of 3-chloropyridazine's molecular structure, reactivity, and potential

applications. The synergy between computational predictions and experimental validations has

been instrumental in advancing our understanding of this versatile heterocyclic compound. The

insights gained from DFT calculations, including geometric optimization, vibrational analysis,

and frontier molecular orbital theory, are invaluable for designing novel molecules with desired

properties. As a key building block in the development of pharmaceuticals, particularly in the

areas of oncology and infectious diseases, the continued theoretical and experimental

investigation of 3-chloropyridazine and its derivatives promises to yield new and effective

therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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